SCO-L-Lysine
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Overview
Description
SCO-L-Lysine is a compound that contains a strained cyclooctyne (SCO) group attached to the amino acid L-lysine. This compound is particularly notable for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing tetrazine groups . This unique reactivity makes this compound a valuable tool in various scientific research applications, particularly in the field of click chemistry.
Preparation Methods
The preparation of SCO-L-Lysine involves synthetic routes that incorporate the SCO group into the L-lysine molecule. One common method is through the use of tRNAPyl/PylRSAF synthetase, which allows for the incorporation of this compound into target proteins . Industrial production methods for L-lysine, which is a precursor for this compound, typically involve microbial fermentation using strains of Corynebacterium glutamicum . This bacterium is engineered to enhance glucose uptake and phosphorylation, leading to efficient production of L-lysine .
Chemical Reactions Analysis
SCO-L-Lysine is known for its ability to undergo the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules . This reaction is highly specific and efficient, making it a popular choice for bioconjugation and labeling applications. The major product formed from this reaction is a stable covalent bond between the SCO group and the tetrazine group, which can be used to label proteins or other biomolecules .
Scientific Research Applications
SCO-L-Lysine has a wide range of scientific research applications. In chemistry, it is used for site-directed spin labeling of proteins, allowing researchers to study protein structure and dynamics using techniques such as electron paramagnetic resonance (EPR) spectroscopy . In biology, this compound is used for the selective labeling of proteins in living cells, enabling the study of protein interactions and functions in their native environment . In medicine, this compound can be used for targeted drug delivery and imaging, as it allows for the precise attachment of therapeutic or diagnostic agents to specific biomolecules . In industry, this compound is used in the production of various bioconjugates and functionalized materials .
Mechanism of Action
The mechanism of action of SCO-L-Lysine involves its ability to undergo the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules . This reaction forms a stable covalent bond between the SCO group and the tetrazine group, allowing for the selective labeling of proteins or other biomolecules. The molecular targets of this compound are typically proteins or other biomolecules that have been engineered to contain tetrazine groups . The pathways involved in this reaction are highly specific and efficient, making this compound a valuable tool for various scientific research applications .
Comparison with Similar Compounds
SCO-L-Lysine is unique in its ability to undergo the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules . Similar compounds include other cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), which also undergo click reactions with azide or tetrazine groups . this compound is particularly advantageous due to its high reactivity and specificity, making it a preferred choice for many bioconjugation and labeling applications .
Properties
Molecular Formula |
C15H24N2O4 |
---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
(2S)-2-amino-6-(cyclooct-2-yn-1-yloxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H24N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h12-13H,1-4,6-8,10-11,16H2,(H,17,20)(H,18,19)/t12?,13-/m0/s1 |
InChI Key |
SCZIJGBDOGSCKY-ABLWVSNPSA-N |
Isomeric SMILES |
C1CCC#CC(CC1)OC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
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